Cas no 2097951-76-1 ((1-(3-Phenylbutyl)-1H-1,2,3-triazol-4-yl)methanol)

(1-(3-Phenylbutyl)-1H-1,2,3-triazol-4-yl)methanol is a versatile triazole-based compound featuring a hydroxymethyl functional group attached to the triazole core, with a 3-phenylbutyl substituent at the 1-position. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly in click chemistry applications and pharmaceutical research. The hydroxymethyl group enhances its utility in further derivatization, enabling the formation of esters, ethers, or other functionalized derivatives. The phenylbutyl chain contributes to lipophilicity, potentially improving membrane permeability in bioactive molecules. Its well-defined structure and synthetic flexibility make it suitable for drug discovery, material science, and coordination chemistry applications. The compound is typically handled under standard laboratory conditions, with purity and stability being key considerations for research use.
(1-(3-Phenylbutyl)-1H-1,2,3-triazol-4-yl)methanol structure
2097951-76-1 structure
Product name:(1-(3-Phenylbutyl)-1H-1,2,3-triazol-4-yl)methanol
CAS No:2097951-76-1
MF:C13H17N3O
MW:231.293582677841
CID:5046548

(1-(3-Phenylbutyl)-1H-1,2,3-triazol-4-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (1-(3-phenylbutyl)-1H-1,2,3-triazol-4-yl)methanol
    • [1-(3-phenylbutyl)triazol-4-yl]methanol
    • (1-(3-Phenylbutyl)-1H-1,2,3-triazol-4-yl)methanol
    • Inchi: 1S/C13H17N3O/c1-11(12-5-3-2-4-6-12)7-8-16-9-13(10-17)14-15-16/h2-6,9,11,17H,7-8,10H2,1H3
    • InChI Key: ZSCRQUNBMJOFJZ-UHFFFAOYSA-N
    • SMILES: OCC1=CN(CCC(C)C2C=CC=CC=2)N=N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 219
  • Topological Polar Surface Area: 50.9
  • XLogP3: 1.4

(1-(3-Phenylbutyl)-1H-1,2,3-triazol-4-yl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-3066-2.5g
(1-(3-phenylbutyl)-1H-1,2,3-triazol-4-yl)methanol
2097951-76-1 95%+
2.5g
$802.0 2023-09-07
Life Chemicals
F1907-3066-10g
(1-(3-phenylbutyl)-1H-1,2,3-triazol-4-yl)methanol
2097951-76-1 95%+
10g
$1684.0 2023-09-07
Life Chemicals
F1907-3066-0.5g
(1-(3-phenylbutyl)-1H-1,2,3-triazol-4-yl)methanol
2097951-76-1 95%+
0.5g
$380.0 2023-09-07
TRC
P127151-500mg
(1-(3-Phenylbutyl)-1h-1,2,3-triazol-4-yl)methanol
2097951-76-1
500mg
$ 365.00 2022-06-03
Life Chemicals
F1907-3066-0.25g
(1-(3-phenylbutyl)-1H-1,2,3-triazol-4-yl)methanol
2097951-76-1 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-3066-1g
(1-(3-phenylbutyl)-1H-1,2,3-triazol-4-yl)methanol
2097951-76-1 95%+
1g
$401.0 2023-09-07
TRC
P127151-1g
(1-(3-Phenylbutyl)-1h-1,2,3-triazol-4-yl)methanol
2097951-76-1
1g
$ 570.00 2022-06-03
TRC
P127151-100mg
(1-(3-Phenylbutyl)-1h-1,2,3-triazol-4-yl)methanol
2097951-76-1
100mg
$ 95.00 2022-06-03
Life Chemicals
F1907-3066-5g
(1-(3-phenylbutyl)-1H-1,2,3-triazol-4-yl)methanol
2097951-76-1 95%+
5g
$1203.0 2023-09-07

Additional information on (1-(3-Phenylbutyl)-1H-1,2,3-triazol-4-yl)methanol

Recent Advances in the Study of (1-(3-Phenylbutyl)-1H-1,2,3-triazol-4-yl)methanol (CAS: 2097951-76-1)

The compound (1-(3-Phenylbutyl)-1H-1,2,3-triazol-4-yl)methanol (CAS: 2097951-76-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This triazole-based derivative is part of a growing class of compounds that exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this molecule, particularly the presence of the triazole ring and the phenylbutyl moiety, make it a promising candidate for further investigation.

Recent studies have focused on the synthesis and biological evaluation of (1-(3-Phenylbutyl)-1H-1,2,3-triazol-4-yl)methanol. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route for this compound, highlighting its scalability and efficiency. The study also reported preliminary in vitro assays demonstrating moderate inhibitory activity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). These findings suggest that further optimization of the compound's structure could enhance its potency and selectivity.

In addition to its anticancer potential, (1-(3-Phenylbutyl)-1H-1,2,3-triazol-4-yl)methanol has been investigated for its role in modulating enzyme activity. A 2024 study published in Bioorganic & Medicinal Chemistry Letters explored the compound's interaction with cytochrome P450 enzymes, which are critical in drug metabolism. The results indicated that the compound could serve as a lead structure for developing novel enzyme inhibitors, potentially addressing drug resistance issues in various therapeutic areas.

The pharmacological profile of (1-(3-Phenylbutyl)-1H-1,2,3-triazol-4-yl)methanol is further supported by computational modeling studies. Molecular docking simulations have revealed strong binding affinities for several protein targets, including kinases and G-protein-coupled receptors (GPCRs). These insights provide a foundation for future structure-activity relationship (SAR) studies aimed at refining the compound's therapeutic potential.

Despite these promising developments, challenges remain in the clinical translation of (1-(3-Phenylbutyl)-1H-1,2,3-triazol-4-yl)methanol. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through comprehensive preclinical studies. Ongoing research efforts are focused on derivatizing the core structure to improve these properties while retaining its biological activity.

In conclusion, (1-(3-Phenylbutyl)-1H-1,2,3-triazol-4-yl)methanol (CAS: 2097951-76-1) represents a versatile scaffold with significant potential in drug discovery. Its multifaceted biological activities and modifiable structure make it a valuable subject for further research. Continued exploration of this compound could yield novel therapeutics for a range of diseases, underscoring its importance in the field of chemical biology and medicinal chemistry.

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